![molecular formula C7H14O4 B14458310 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane CAS No. 75233-46-4](/img/structure/B14458310.png)
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane is an organic compound with the molecular formula C7H14O4. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its unique chemical structure, which includes an oxirane ring and a methoxyethoxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-methoxyethoxy)ethanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted oxiranes with various functional groups.
Applications De Recherche Scientifique
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and surfactants.
Mécanisme D'action
The mechanism of action of 2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new bond. This reactivity is exploited in various chemical reactions to synthesize different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with an additional hydroxyl group.
Triethylene glycol monomethyl ether: Another compound with a similar structure but different functional groups.
Methoxytriethylene glycol: Similar in structure but with different chain lengths and functional groups.
Uniqueness
2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical synthesis. Its structure allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry.
Propriétés
Numéro CAS |
75233-46-4 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-(2-methoxyethoxymethoxymethyl)oxirane |
InChI |
InChI=1S/C7H14O4/c1-8-2-3-9-6-10-4-7-5-11-7/h7H,2-6H2,1H3 |
Clé InChI |
HWHZYMXZNKQSGB-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



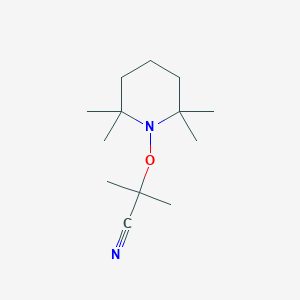
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
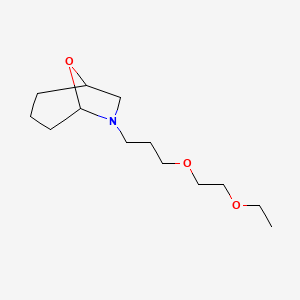

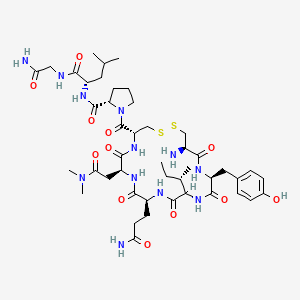
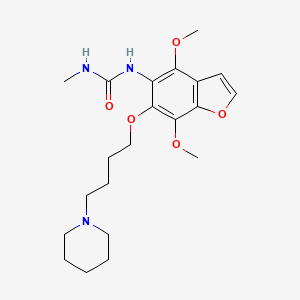
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
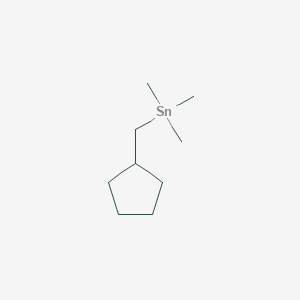

![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
